

In-Depth Technical Guide: 2-(3,5-dinitro-2-thienyl)-cyclohexanone

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Compound of Interest

Compound Name: NSC 245214

Cat. No.: B164218

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Disclaimer: Publicly available research data on 2-(3,5-dinitro-2-thienyl)-cyclohexanone is exceedingly scarce. This guide has been compiled based on the limited information available, including its chemical identity, a reference to its original synthesis, and the known biological activities of its chemical precursors. The experimental protocols and signaling pathways described herein are based on established chemical principles and data from closely related compounds, and should be considered hypothetical in the absence of direct research on the title compound.

Introduction

2-(3,5-dinitro-2-thienyl)-cyclohexanone, also identified by its National Cancer Institute designation **NSC 245214** and CAS Number 31554-45-7, is a dinitrothiophene derivative.^[1] Its structure suggests potential as a biochemical reagent, likely as an electrophilic agent for reaction with nucleophiles. The presence of the dinitrothiophene moiety is significant, as related compounds are known to possess potent biological activity. This document aims to provide a comprehensive overview of the available information and a hypothesized framework for its synthesis, properties, and potential biological relevance.

Physicochemical Properties

While extensive experimental data is not available, some physicochemical properties have been predicted and are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₅ S	[1]
Molecular Weight	270.26 g/mol	[1]
Boiling Point (Predicted)	423.6 ± 45.0 °C	[1]
Density (Predicted)	1.498 ± 0.06 g/cm ³	[1]
Solubility	DMF: 15 mg/mL; DMSO: 10 mg/mL; Ethanol: 0.25 mg/mL	[1]

Synthesis

The synthesis of 2-(3,5-dinitro-2-thienyl)-cyclohexanone was first described in a 1971 publication by L. Hellberg et al.[1][2] While the detailed experimental protocol from this paper is not accessible, the title, "Reaction of Enamines of Some Bicyclic and Monocyclic Ketones with... 2-Chloro-3,5-Dinitrothiophene," strongly implies a synthesis route involving the reaction of a cyclohexanone enamine with 2-chloro-3,5-dinitrothiophene.

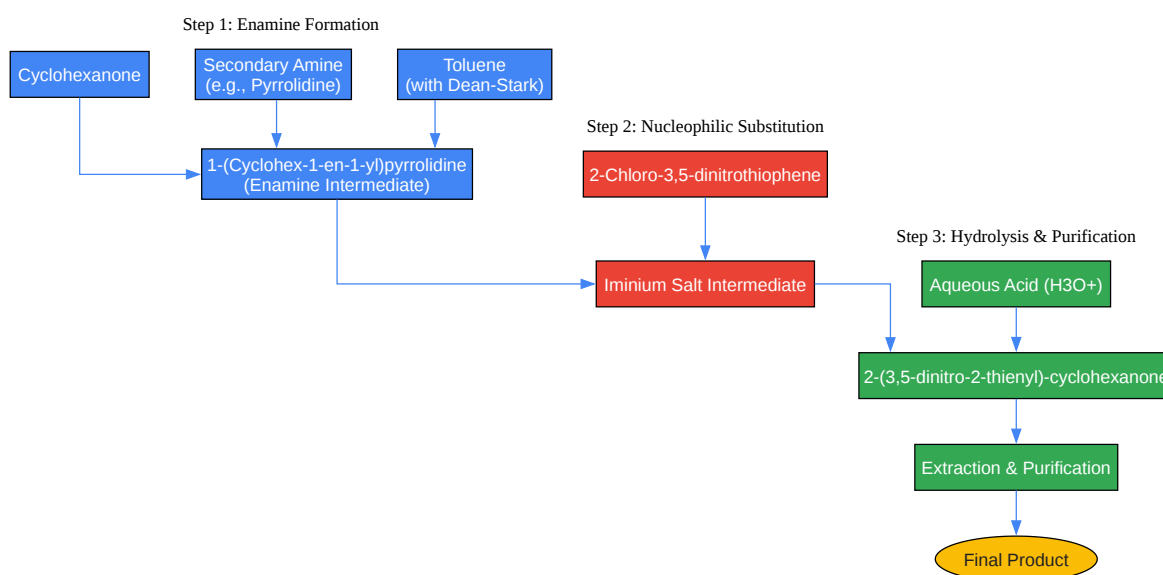
Proposed Experimental Protocol

The following protocol is a generalized procedure based on the principles of enamine alkylation and arylation.

- **Enamine Formation:** Cyclohexanone is reacted with a secondary amine (e.g., pyrrolidine, morpholine, or piperidine) in a suitable solvent such as toluene or benzene. The reaction is typically carried out under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the enamine product.
- **Nucleophilic Aromatic Substitution:** The formed enamine, which is nucleophilic at the α -carbon, is then reacted with 2-chloro-3,5-dinitrothiophene. The electron-withdrawing nitro groups on the thiophene ring activate the chlorine atom for nucleophilic aromatic substitution.
- **Hydrolysis:** The resulting iminium salt intermediate is hydrolyzed by the addition of aqueous acid (e.g., HCl) to yield the final product, 2-(3,5-dinitro-2-thienyl)-cyclohexanone, and the protonated secondary amine.

- Purification: The final product would be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

Synthesis Workflow Diagram



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Caption: Proposed synthesis workflow for 2-(3,5-dinitro-2-thienyl)-cyclohexanone.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of 2-(3,5-dinitro-2-thienyl)-cyclohexanone are not available. However, significant insights can be drawn from its likely synthetic precursor, 2-chloro-3,5-dinitrothiophene.

Antimicrobial Activity of Dinitrothiophene Precursors

Research has shown that 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene exhibit high antimicrobial activity against various organisms.^[3] This activity is attributed to the electrophilic nature of the dinitro-activated thiophene ring.

Compound	Organism	Minimum Inhibitory Concentration (MIC)
2-Chloro-3,5-dinitrothiophene	E. coli	High Activity (Specific value not cited)
2-Chloro-3,5-dinitrothiophene	M. luteus	High Activity (Specific value not cited)
2-Chloro-3,5-dinitrothiophene	A. niger	High Activity (Specific value not cited)
2-Bromo-3,5-dinitrothiophene	E. coli	High Activity (Specific value not cited)
2-Bromo-3,5-dinitrothiophene	M. luteus	High Activity (Specific value not cited)
2-Bromo-3,5-dinitrothiophene	A. niger	High Activity (Specific value not cited)

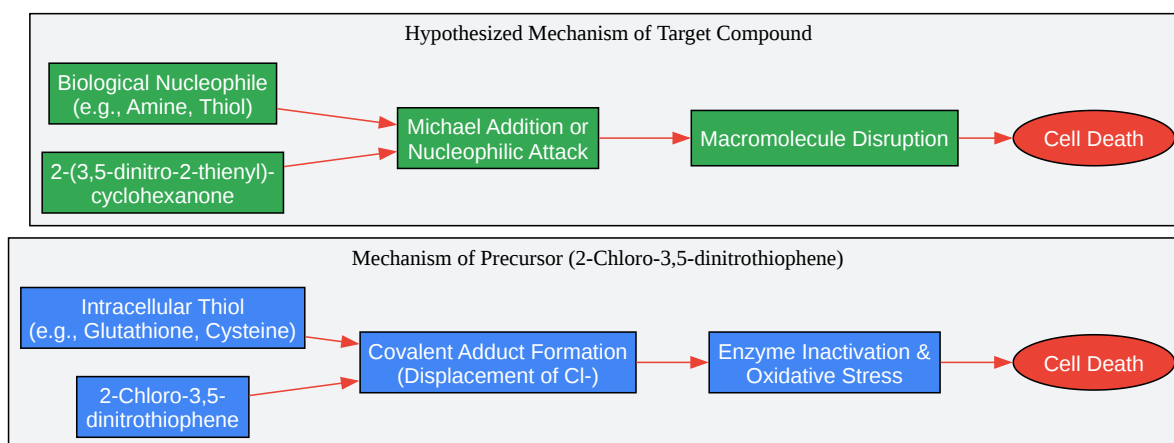
Note: The original study states "highest activity" for these compounds among a series of nineteen substituted thiophenes, but does not provide specific MIC values in the abstract.^[3]

Hypothesized Mechanism of Action

The proposed mechanism of action for halogenated dinitrothiophenes involves the nucleophilic displacement of the halogen by intracellular thiol groups, such as those in cysteine residues of

essential enzymes or in glutathione.[3] This covalent modification would lead to enzyme inactivation and disruption of cellular redox balance, ultimately causing cell death.

Given that 2-(3,5-dinitro-2-thienyl)-cyclohexanone is formed by displacing the chlorine atom, it is less likely to act via the same thiol-displacement mechanism. However, the dinitro-activated thiophene ring remains a potent electrophile. It is plausible that the compound could act as a Michael acceptor or undergo other nucleophilic attacks from biological macromolecules, thereby exerting a biological effect.



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Caption: Proposed antimicrobial mechanisms of action.

Future Research Directions

The significant lack of data on 2-(3,5-dinitro-2-thienyl)-cyclohexanone highlights several key areas for future investigation:

- **Synthesis and Characterization:** The original 1971 synthesis should be replicated, and the compound fully characterized using modern analytical techniques (NMR, MS, IR, X-ray crystallography).
- **Biological Screening:** The compound should be screened against a wide panel of bacterial and fungal strains, as well as various cancer cell lines, to determine its spectrum of activity.
- **Mechanism of Action Studies:** If biological activity is confirmed, detailed mechanistic studies should be undertaken to identify its cellular targets and signaling pathways affected.
- **Structure-Activity Relationship (SAR):** Synthesis and testing of analogs with modifications to the cyclohexanone and dinitrothiophene rings would help to elucidate the structural requirements for activity.

Conclusion

2-(3,5-dinitro-2-thienyl)-cyclohexanone is a sparsely documented chemical entity. Based on its structure and the known reactivity of its synthetic precursors, it holds potential as a biologically active molecule, likely functioning as an electrophile that covalently modifies biological nucleophiles. However, without direct experimental evidence, its properties and mechanism of action remain speculative. This guide provides a foundational framework based on the available information and established chemical principles, underscoring the clear need for further research to unlock the potential of this compound.

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References

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